Cas no 35592-48-4 (5-chloro-7-iodoquinolin-8-ol - oxostibanyl (1:1))
35592-48-4 structure
Product Name:5-chloro-7-iodoquinolin-8-ol - oxostibanyl (1:1)
CAS No:35592-48-4
MF:C9H4ClINO2Sb
MW:442.251035690308
CID:1471591
PubChem ID:16684379
Update Time:2025-04-20
5-chloro-7-iodoquinolin-8-ol - oxostibanyl (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-7-iodoquinolin-8-ol - oxostibanyl (1:1)
- (5-chloro-7-iodoquinolin-8-yl)oxy-oxostibane
- DV 48
- 35592-48-4
- DTXSID40189060
- Chloro-5 iodo-7 stibio-oxy-8 quinoleine
- Antimonic acid, 5-chloro-6-iodo-8-quinolinyl ester
- Quinoline, 5-chloro-7-iodo-8-(stibosooxy)-
- Chloro-5 iodo-7 stibio-oxy-8 quinoleine [French]
- 5-Chloro-7-iodo-8-(stibosooxy)quinoline
-
- Inchi: 1S/C9H5ClINO.O.Sb/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h1-4,13H;;/q;;+1/p-1
- InChI Key: KQLXSKDQTFYGRG-UHFFFAOYSA-M
- SMILES: IC1C=C(C2=CC=CN=C2C=1O[Sb]=O)Cl
Computed Properties
- Exact Mass: 440.801342
- Monoisotopic Mass: 440.801342
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
Experimental Properties
- Boiling Point: 350.4°C at 760 mmHg
- Flash Point: 165.7°C
5-chloro-7-iodoquinolin-8-ol - oxostibanyl (1:1) Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
35592-48-4 (5-chloro-7-iodoquinolin-8-ol - oxostibanyl (1:1)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent